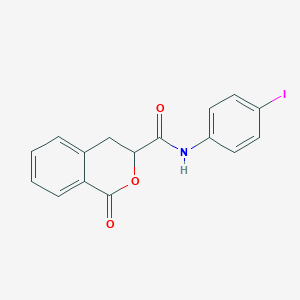
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrazole family and is known to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Molecular Docking and Crystal Structure
The research has explored the structural aspects of similar compounds through docking studies and crystal structure analysis. For instance, the crystal structure of tetrazole derivatives, which are structurally related to pyrazoles, has been determined to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2. These studies aim to elucidate the compound's potential as COX-2 inhibitors, providing insights into their therapeutic applications (Al-Hourani et al., 2015).
Synthesis of Heteroaromatics
Synthesis research has produced pharmaceutically important heteroaromatics from precursors containing the phenylsulfonyl group, highlighting the compound's relevance in developing therapeutic agents. These compounds, including pyrazoles and pyrimethamine, are synthesized from intermediates that can be easily obtained from methyl phenyl sulfone, indicating the versatility of sulfone-based compounds in pharmaceutical synthesis (Yokoyama et al., 1984).
Biological Activities
Several studies have focused on the biological activities of pyrazoline derivatives, including their potential as dipeptidyl peptidase (DPP-4) inhibitors. For example, specific pyrazoline-based compounds have demonstrated moderate DPP-4 inhibitory activity, with compound variations exhibiting significant differences in efficacy. This research underscores the potential of pyrazoline derivatives in managing conditions like diabetes through enzyme inhibition (Temel et al., 2022).
Antimicrobial Evaluation
The antimicrobial potential of pyrazoline derivatives has been extensively studied, with some compounds showing promising activity against various bacterial and fungal strains. This research suggests the potential use of such compounds in developing new antimicrobial agents, addressing the growing need for novel treatments against resistant microbial strains (Wang et al., 2015; Sivakumar et al., 2020).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-propylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-10-23(20,21)19-15(16-4-3-9-22-16)11-14(18-19)12-5-7-13(17)8-6-12/h3-9,15H,2,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHDCRBNLZABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488453.png)
![6-Amino-3-methyl-4-(5-phenyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)
![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)
![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)
![6-Amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)
![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)
![2-(5-Methyl-2-furyl)-1,10b-dihydrospiro(pyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane)](/img/structure/B488479.png)
![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488482.png)
![4-[(4-tert-butyl-2,6-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488486.png)
![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)

![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)
